molecular formula C16H16N4S B11500753 1H,5H-Pyrazolo[1,2-a][1,2,4]triazole-1-thione, tetrahydro-2-phenyl-3-(3-pyridinyl)-

1H,5H-Pyrazolo[1,2-a][1,2,4]triazole-1-thione, tetrahydro-2-phenyl-3-(3-pyridinyl)-

Cat. No.: B11500753
M. Wt: 296.4 g/mol
InChI Key: SGDQHVOPLROCDY-UHFFFAOYSA-N
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Description

2-phenyl-3-(3-pyridyl)tetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazole-1-thione is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by a fused triazole and pyrazole ring system, which imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-3-(3-pyridyl)tetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazole-1-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-aminopyridine with phenylhydrazine and carbon disulfide, followed by cyclization to form the desired triazole-pyrazole fused ring system . The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent product quality and yield. Additionally, the reaction parameters such as temperature, pressure, and reagent concentrations are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-phenyl-3-(3-pyridyl)tetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazole-1-thione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated reagents like bromine or chlorine in the presence of a base such as sodium hydroxide.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced derivatives, and substituted analogs with various functional groups.

Mechanism of Action

The mechanism of action of 2-phenyl-3-(3-pyridyl)tetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazole-1-thione involves its interaction with specific molecular targets. For instance, its inhibition of CDKs is achieved through binding to the ATP-binding site of the kinase, thereby preventing the phosphorylation of target proteins necessary for cell cycle progression . This leads to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-phenyl-3-(3-pyridyl)tetrahydro-1H,5H-pyrazolo[1,2-a][1,2,4]triazole-1-thione is unique due to its specific ring fusion and the presence of both phenyl and pyridyl substituents. This structural uniqueness contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C16H16N4S

Molecular Weight

296.4 g/mol

IUPAC Name

2-phenyl-1-pyridin-3-yl-1,5,6,7-tetrahydropyrazolo[1,2-a][1,2,4]triazole-3-thione

InChI

InChI=1S/C16H16N4S/c21-16-19-11-5-10-18(19)15(13-6-4-9-17-12-13)20(16)14-7-2-1-3-8-14/h1-4,6-9,12,15H,5,10-11H2

InChI Key

SGDQHVOPLROCDY-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(N(C(=S)N2C1)C3=CC=CC=C3)C4=CN=CC=C4

Origin of Product

United States

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